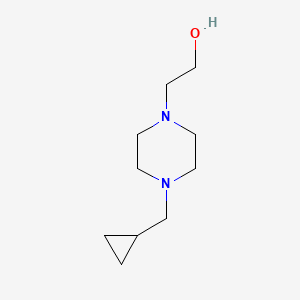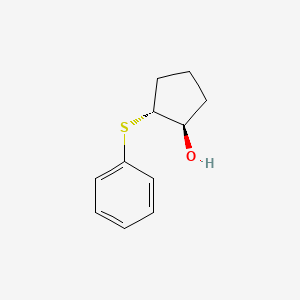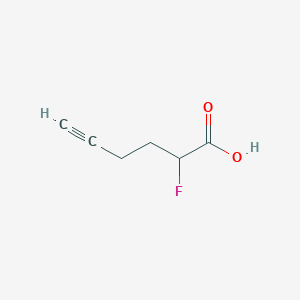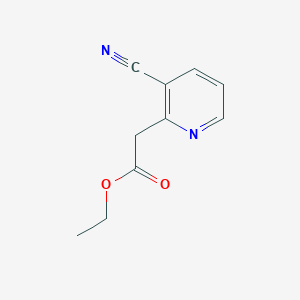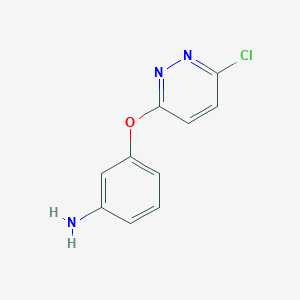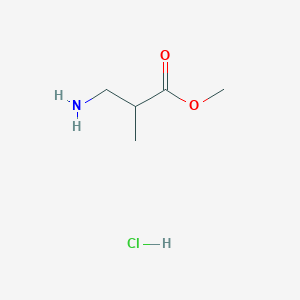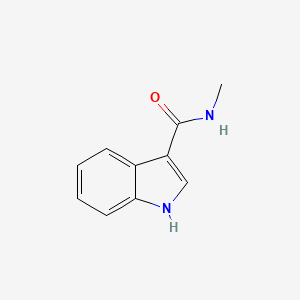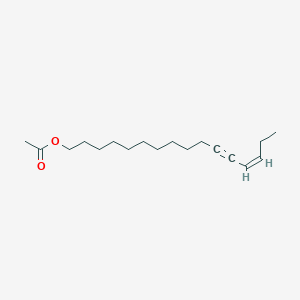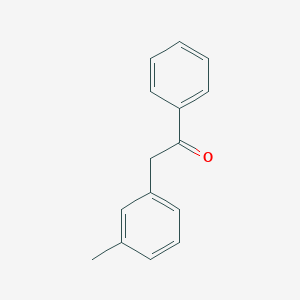
2-(3-Methylphenyl)acetophenon
Übersicht
Beschreibung
2-(3-Methylphenyl)acetophenone, also known as 2-MPA, is an organic compound used in the synthesis of various chemicals. It is a white crystalline solid with a melting point of 64-65°C. 2-MPA can be synthesized from a variety of sources, such as benzaldehyde, phenylmagnesium bromide, and methyl iodide. It is a versatile and important intermediate in the synthesis of many useful compounds, such as pharmaceuticals, dyes, and insecticides.
Wissenschaftliche Forschungsanwendungen
Chirale Bausteine für die Arzneimittelsynthese
2-(3-Methylphenyl)acetophenon: wird bei der Synthese von chiralen Bausteinen verwendet, die für die Arzneimittelproduktion unerlässlich sind. Die Verbindung kann zu (S)-1-(3-Methylphenyl)ethanol reduziert werden, das als Vorläufer für verschiedene Pharmazeutika dient. Dieser Prozess kann mit Hilfe von Green-Chemistry-Ansätzen erreicht werden, wie z. B. der Verwendung von Saccharomyces cerevisiae als Biokatalysator und natürlichen tiefen eutektischen Lösungsmitteln (NADES) als alternativen Lösungsmitteln . Diese Verfahren sind nicht nur umweltfreundlich, sondern erhöhen auch die enantiomere Reinheit der resultierenden Verbindungen, was für die Wirksamkeit von Arzneimitteln entscheidend ist.
Allelochemische Wechselwirkungen und Abstoßung
Im Bereich der Lebenswissenschaften wurden Derivate von This compound auf ihre allelochemischen Eigenschaften untersucht. Insbesondere haben sie abstoßende Wirkungen auf Malariamücken Anopheles gambiae und die Asiatische Tigermücke Aedes albopictus gezeigt . Diese Anwendung ist von Bedeutung bei der Entwicklung neuer, effektiverer Insektenabwehrmittel, die zur Bekämpfung von Vektor-übertragenen Krankheiten beitragen.
Materialwissenschaften und chemische Synthese
Die Vielseitigkeit der Verbindung erstreckt sich auf die Materialwissenschaften und die chemische Synthese, wo sie von Wissenschaftlern in verschiedenen Forschungsanwendungen eingesetzt wird. Ihre Eigenschaften machen sie zu einer wertvollen Komponente bei der Synthese komplexer Moleküle und Materialien .
Analytische Chemie
In der analytischen Chemie dient This compound aufgrund seiner genau definierten Eigenschaften als Standard- oder Referenzverbindung. Es wird zur Kalibrierung von Instrumenten und zur Validierung von Methoden verwendet, um Genauigkeit und Präzision in der chemischen Analyse zu gewährleisten .
Entwicklung umweltfreundlicher Verfahren
Die Reduktion von This compound-Derivaten kann mit umweltfreundlichen Verfahren optimiert werden. So wurden beispielsweise die Ultraschallvorbehandlung von Biokatalysatoren und die Wiederverwendung von Lösungsmitteln auf eine mögliche Skalierung hin getestet, mit dem Ziel nachhaltiger industrieller Anwendungen .
Biokatalytische asymmetrische Reduktion
Die asymmetrische Reduktion von This compound-Derivaten ist ein entscheidender Schritt bei der Herstellung enantiomerenreiner Verbindungen. Dieser Prozess wurde erfolgreich im präparativen Maßstab durchgeführt, mit effizienter Wiederverwendung und Wiederverwendung von NADES, was einen Schritt in Richtung grüner Chemie im industriellen Maßstab darstellt .
Pflanzenschutzmittelforschung
Einfache Derivate von This compound werden auf ihr Potenzial als Pflanzenschutzmittel analysiert. Ihre biologischen Eigenschaften könnten zur Entwicklung neuer Pestizide oder Wachstumsregulatoren führen, die die landwirtschaftliche Produktivität steigern und gleichzeitig die Umweltsicherheit gewährleisten .
Arzneimittelforschung und -entwicklung
Schließlich sind This compound und seine Derivate wertvolle Gerüste in der Arzneimittelforschung und -entwicklung. Sie werden verwendet, um innovative Leitstrukturen oder Arzneimittel zu schaffen, wobei ihre biologische Aktivität und ihre potenziellen therapeutischen Wirkungen genutzt werden .
Wirkmechanismus
Target of action
Similar compounds, such as acetophenone, have been found to interact with enzymes like r-specific alcohol dehydrogenase .
Mode of action
Without specific studies on “2-(3-Methylphenyl)acetophenone”, it’s challenging to detail its mode of action. Acetophenones, in general, can undergo reactions such as nucleophilic substitution .
Biochemical pathways
Acetophenones can participate in various reactions, including the formation of oximes and hydrazones .
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOYACBZHZVGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00524756 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34403-03-7 | |
| Record name | 2-(3-Methylphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00524756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


